Ack1 inhibitor 2 -

Ack1 inhibitor 2

Catalog Number: EVT-15270908
CAS Number:
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ack1 inhibitor 2, also known as N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines, is a potent inhibitor of the activated Cdc42-associated kinase 1 (ACK1), which is implicated in various cancer-related signaling pathways. ACK1 is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as proliferation, survival, and migration. The inhibition of ACK1 has been shown to block cancer cell survival, making it a target for cancer therapy.

Source and Classification

Ack1 inhibitor 2 is classified under small molecule inhibitors targeting tyrosine kinases. It was developed through fragment-based drug discovery techniques that aim to identify novel compounds capable of selectively inhibiting ACK1. The compound has demonstrated significant selectivity over other kinases, making it a valuable tool in both research and therapeutic contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ack1 inhibitor 2 involves several key steps utilizing readily available chemical precursors. The initial step typically includes the formation of the pyrazolo[3,4-d]pyrimidine core structure through reactions involving appropriate aryl amines and pyrimidine derivatives.

A notable synthetic route includes:

  1. Formation of the Pyrazolo Ring: This can be achieved through condensation reactions between hydrazine derivatives and pyrimidine precursors.
  2. Aryl Substitution: The introduction of aryl groups at the N3 and N6 positions of the pyrazolo ring is accomplished through nucleophilic aromatic substitution reactions.
  3. Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological assays.
Molecular Structure Analysis

Structure and Data

The molecular structure of Ack1 inhibitor 2 can be represented with the following details:

  • Chemical Formula: C18H16N4
  • Molecular Weight: 296.35 g/mol
  • InChI Key: XNFHHOXCDUAYSR-SFHVURJKSA-N
  • SMILES Notation: NC1=NC=CN2C1=C(C3=CC(N)=C(C=C3)OC4=CC=CC=C4)N=C2[C@H]5CC@@(C5)C

The compound features a pyrazolo[3,4-d]pyrimidine core with two aryl substituents that enhance its binding affinity for ACK1.

Chemical Reactions Analysis

Reactions and Technical Details

Ack1 inhibitor 2 can undergo several types of chemical reactions, including:

  • Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen using oxidizing agents such as potassium permanganate.
  • Reduction: Reduction reactions can be performed using agents like sodium borohydride to modify functional groups.
  • Substitution Reactions: The compound can participate in nucleophilic substitutions where one functional group is replaced by another.

Common reagents used in these reactions include halides for nucleophilic substitutions and various reducing/oxidizing agents to modify functional groups.

Mechanism of Action

Process and Data

The mechanism by which Ack1 inhibitor 2 exerts its effects involves the selective inhibition of ACK1 kinase activity. By binding to the ATP-binding site of ACK1, it prevents the phosphorylation of downstream substrates critical for cancer cell survival and proliferation. This inhibition leads to reduced signaling through pathways associated with oncogenesis.

Experimental data indicate that Ack1 inhibitor 2 has an IC50 value around 20 nM, demonstrating its potency in inhibiting ACK1 autophosphorylation in cellular models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Ack1 inhibitor 2 exhibits moderate solubility in organic solvents but may require formulation adjustments for optimal bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light to prevent degradation.
  • Storage Conditions: It is recommended to store at +4°C for short-term use.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the identity and purity of Ack1 inhibitor 2 during synthesis.

Applications

Scientific Uses

Ack1 inhibitor 2 has significant applications in cancer research due to its ability to inhibit ACK1-mediated signaling pathways. Its uses include:

  • Cancer Therapeutics: Investigating its efficacy against various cancers such as prostate, breast, and lung cancers.
  • Biochemical Studies: Serving as a tool compound to study ACK1 functions in cellular signaling pathways.
  • Drug Development: Potentially leading to the development of new therapeutic agents targeting ACK1-related malignancies.
Oncogenic Signaling Pathways of ACK1/TNK2 as Rationale for Targeted Inhibition

ACK1-Driven Tumorigenesis via Pro-Survival Kinase Activation

ACK1 (Activated Cdc42-Associated Kinase 1), encoded by the TNK2 gene, functions as a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, PDGFR, and insulin receptor [2]. Aberrant ACK1 activation—through gene amplification (chromosome 3q29), somatic mutations, or RTK hyperactivation—drives tumor progression by constitutively stimulating pro-survival pathways. In lung adenocarcinoma, ACK1 amplification occurs in >30% of metastatic cases, correlating with poor prognosis [8] [2]. ACK1 phosphorylates and activates AKT at Tyr176 independently of PI3K, bypassing classical regulatory mechanisms and sustaining tumor cell survival under metabolic stress [2] [4]. Consequently, ACK1 inhibition induces apoptosis and reverses chemoresistance in pancreatic, breast, and lung cancer models [2] [7].

Table 1: ACK1 Genetic Anomalies and Effector Pathways in Human Cancers

Cancer TypeACK1 AnomalyKey EffectorsClinical Impact
ProstateGene amplification, mutationsAR, AKT, WWOXHormone-refractory progression
Lung adenocarcinomaAmplification (30.6%)AKT, MAPKMetastasis, poor OS
BreastHyperphosphorylation (pY284)AKT, KDM3ATamoxifen resistance
OvarianSomatic mutations (R99Q, E346K)AKTPlatinum resistance
GastricMutation (M409I)Not identifiedTumor aggressiveness

ACK1-Mediated Phosphorylation of AR, AKT, and KDM3A in Hormone-Refractory Cancers

ACK1 directly phosphorylates nuclear receptors and epigenetic modifiers to fuel therapy-resistant cancers:

  • Androgen Receptor (AR): In prostate cancer, ACK1 phosphorylates AR at Tyr267 and Tyr363, enabling ligand-independent activation. This promotes transcriptional programs driving castration-resistant progression [1] [2].
  • AKT: Phosphorylation at Tyr176 stabilizes AKT’s active conformation, enhancing mTOR signaling and suppressing apoptosis. >35% of breast/prostate tumors exhibit AKT activation via this mechanism [2] [4].
  • Epigenetic Reprogramming: ACK1 phosphorylates histone H4 at Tyr88 (pY88-H4) and the histone demethylase KDM3A at Tyr1114. This activates HOXA1 and CCNB1/2 transcription, enabling tamoxifen resistance in breast cancer and enzalutamide resistance in prostate cancer [1] [5].

Table 2: ACK1 Substrates in Hormone-Refractory Cancers

SubstratePhosphorylation SiteFunctional ConsequenceTherapeutic Resistance
ARTyr267, Tyr363Ligand-independent transactivationEnzalutamide/castration resistance
AKTTyr176PI3K-independent activation; mTOR stimulationAKT inhibitor resistance
KDM3ATyr1114Enhanced demethylase activity; HOXA1 activationTamoxifen resistance
Histone H4Tyr88Chromatin remodeling; CCNB1/CDC20 transcriptionCDK4/6 inhibitor resistance

Structural Basis of ACK1 Activation: SAM Domain Dimerization and SH3-Mediated Autoinhibition

ACK1’s multi-domain architecture (SAM, kinase, SH3, CRIB, MHR, UBA) dictates its activation dynamics:

  • SAM Domain Dimerization: The N-terminal Sterile Alpha Motif (SAM) mediates symmetric dimerization, enabling trans-autophosphorylation at Tyr284 in the activation loop. This step is essential for catalytic activation [6] [9].
  • SH3-Mediated Autoinhibition: Unlike Src kinases, ACK1’s SH3 domain lies C-terminal to the kinase domain. Structural analyses reveal that the SH3 domain positions the MIG6 Homology Region (MHR) to sterically block the kinase active site. Mutations (e.g., M409I in SH3) disrupt autoinhibition, leading to constitutive activity in gastric cancers [2] [6].
  • Activation by Dimerization: Crystal structures show ACK1 kinase domains form head-to-head dimers via hydrophobic N-lobe interactions. This arrangement, facilitated by SAM dimerization, reorients the αC-helix into an active configuration [6] [9].

Table 3: Functional Domains Governing ACK1 Regulation

DomainLocationFunctionRegulatory Mechanism
SAMN-terminalDimerization scaffoldTrans-autophosphorylation at Tyr284
KinaseCentralCatalytic activityActivated by dimerization
SH3C-terminalBinds polyproline motifsPositions MHR for autoinhibition
MHRC-terminalBinds activated RTKs (e.g., EGFR)Relieves SH3-mediated autoinhibition
UBAC-terminalUbiquitin associationRecruits E3 ligases (NEDD4/SIAH)

Properties

Product Name

Ack1 inhibitor 2

IUPAC Name

3-[8-amino-1-(3-amino-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H23N5O2/c1-23(29)12-15(13-23)22-27-19(20-21(25)26-9-10-28(20)22)14-7-8-18(17(24)11-14)30-16-5-3-2-4-6-16/h2-11,15,29H,12-13,24H2,1H3,(H2,25,26)

InChI Key

AFOHUIOGDQPTIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OC5=CC=CC=C5)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.